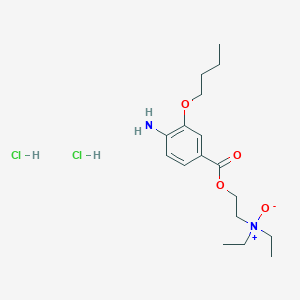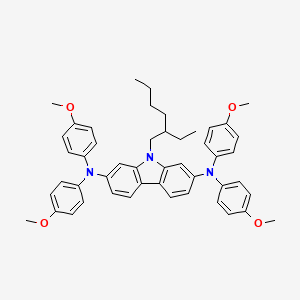
9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine is a carbazole derivative known for its application as a hole transporting material (HTM) in perovskite solar cells (PSC). This compound is recognized for its ability to enhance the performance and longevity of PSCs by eliminating degradation due to lithium ion migration and moisture absorption .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as DMSO, THF, toluene, and chloroform .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve a purity of ≥99% .
Análisis De Reacciones Químicas
Types of Reactions: 9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine undergoes various chemical reactions, including oxidation and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include silver bis(trifluoromethanesulfonyl)imide, which is used to oxidize the compound, yielding EH44+ TFSI−. This oxidized form can then be blended with neat EH44 to control conductivity and optimize device performance .
Major Products: The major products formed from these reactions are typically derivatives of the original compound, modified to enhance specific properties such as conductivity and stability .
Aplicaciones Científicas De Investigación
9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine is extensively used in scientific research, particularly in the field of renewable energy. Its primary application is as a hole transporting material in perovskite solar cells, where it significantly improves the power conversion efficiency and stability of the devices . Additionally, it is used in organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties .
Mecanismo De Acción
The compound functions by facilitating the transport of holes (positive charge carriers) in perovskite solar cells. It eliminates degradation due to lithium ion migration and suppresses degradation due to moisture absorption, thereby enhancing the long-term stability of the solar cells . The molecular targets and pathways involved include the interaction with the perovskite layer and the formation of a stable interface that prevents the ingress of moisture and oxygen .
Comparación Con Compuestos Similares
Similar Compounds:
- Spiro-OMeTAD
- PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
- P3HT (Poly(3-hexylthiophene))
Uniqueness: Compared to similar compounds, 9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine offers superior stability and efficiency in perovskite solar cells. It eliminates the need for lithium doping, which is a common requirement for other HTMs like Spiro-OMeTAD, thereby reducing the risk of degradation due to lithium ion migration .
Propiedades
Fórmula molecular |
C48H51N3O4 |
|---|---|
Peso molecular |
733.9 g/mol |
Nombre IUPAC |
9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine |
InChI |
InChI=1S/C48H51N3O4/c1-7-9-10-34(8-2)33-49-47-31-39(50(35-11-21-41(52-3)22-12-35)36-13-23-42(53-4)24-14-36)19-29-45(47)46-30-20-40(32-48(46)49)51(37-15-25-43(54-5)26-16-37)38-17-27-44(55-6)28-18-38/h11-32,34H,7-10,33H2,1-6H3 |
Clave InChI |
SBKAXPSVPDWDGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN1C2=C(C=CC(=C2)N(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C1C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
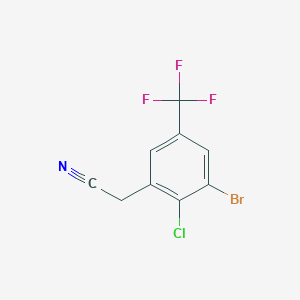
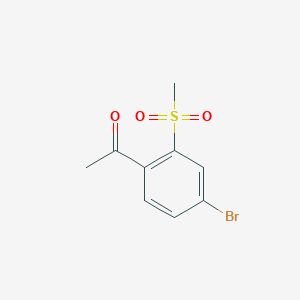
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
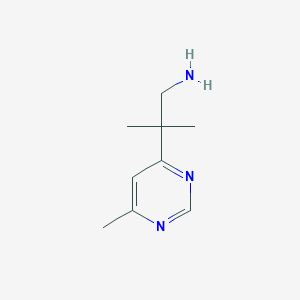

![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13432032.png)
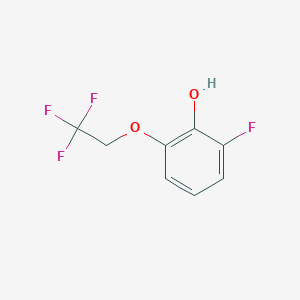


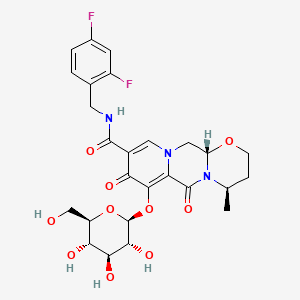
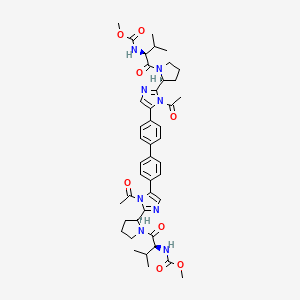
![4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B13432051.png)
